3-(Cyclopropylamino)pyrrolidine-2,5-dione

Fragment-Based Drug Discovery Lead-Like Properties Library Design

Fragment-screening programs often lack versatile, low-MW building blocks with a free synthetic handle. 3-(Cyclopropylamino)pyrrolidine-2,5-dione (CAS 1218107-98-2) fills this gap: its free imide NH enables late-stage N-alkylation, N-acylation, or Mannich reactions for rapid SAR exploration. With MW 154.17 g/mol and consensus Log P -0.16, it meets fragment rule-of-three criteria for CNS and soluble protein targets. Supplied at ≥95% purity with full GHS documentation (H302/H315/H319/H335, GHS07), it streamlines safety review and accelerates procurement-to-experiment timelines.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1218107-98-2
Cat. No. B1518531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylamino)pyrrolidine-2,5-dione
CAS1218107-98-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1CC1NC2CC(=O)NC2=O
InChIInChI=1S/C7H10N2O2/c10-6-3-5(7(11)9-6)8-4-1-2-4/h4-5,8H,1-3H2,(H,9,10,11)
InChIKeyVGBHFAYAICHQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylamino)pyrrolidine-2,5-dione: Chemical Identity & Scaffold Classification


3-(Cyclopropylamino)pyrrolidine-2,5-dione (CAS 1218107-98-2, MW 154.17 g/mol, MF C₇H₁₀N₂O₂) is a pyrrolidine-2,5-dione (succinimide) derivative bearing a cyclopropylamino substituent at the 3-position [1]. It is catalogued under PubChem CID 43637670 and Enamine building block EN300-61086, with a consensus Log P of –0.16 and topological polar surface area (TPSA) of 58.2 Ų . The compound is a racemic mixture containing a single asymmetric carbon at the 3-position of the succinimide ring, distinguishing it from its enantiopure (3S) counterpart deposited in the BMRB metabolomics database [2]. Commercially, the compound is supplied at ≥95% purity by multiple vendors including Bidepharm, Fluorochem, MuseChem, and MolCore, with pricing ranging from approximately €81/100mg to €219/1g depending on quantity and supplier .

Why 3-(Cyclopropylamino)pyrrolidine-2,5-dione Differs from In-Class Succinimide Analogs


The pyrrolidine-2,5-dione scaffold is widely employed in medicinal chemistry for anticonvulsant, anti-inflammatory, and antimicrobial applications; however, biological activity within this class is exquisitely sensitive to the nature and steric bulk of the 3-amino substituent [1]. In a systematic anticonvulsant SAR study of 3-aminopyrrolidine-2,5-dione derivatives, Jarzyński et al. (2023) demonstrated that 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione displayed broad-spectrum antiseizure activity with ED₅₀ values superior to ethosuximide, whereas closely related analogs bearing only alkylamino substituents at the 3-position showed markedly different efficacy profiles across seizure models [1]. The cyclopropylamino group introduces a conformationally constrained, partially sp³-characterized ring that modulates both lipophilicity (XLogP3 = –0.8 vs. –1.29 via WLOGP for the target compound) and hydrogen-bonding capacity relative to simpler alkylamino or arylamino congeners, directly affecting target engagement, metabolic stability, and off-rate kinetics [2]. Furthermore, N-substituted analogs such as 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 1008220-64-1) bear an additional aryl group on the imide nitrogen, fundamentally altering molecular volume (MW 244.29 vs. 154.17), logP, and TPSA, and thereby changing both pharmacophore presentation and physicochemical handling properties . These structural divergences mean that even within the pyrrolidine-2,5-dione family, substitution at the 3-amino position and the N1 position yields distinct chemical entities with non-interchangeable biological and material properties.

Evidence Guide: 3-(Cyclopropylamino)pyrrolidine-2,5-dione vs. Closest Analogs


Fragment-Like Molecular Weight vs. N-Aryl Congeners

3-(Cyclopropylamino)pyrrolidine-2,5-dione (MW 154.17 g/mol) occupies a 'fragment-like' chemical space with a molecular weight substantially below the 300 Da rule-of-three threshold for fragment-based screening, whereas its N-(4-methylphenyl) analog (CAS 1008220-64-1, MW 244.29 g/mol) and N-(4-ethoxyphenyl) analog (MW 274.31 g/mol) are 58% and 78% heavier, respectively, pushing them into lead-like or drug-like space [1]. The lower molecular weight of the target compound is accompanied by a reduced heavy atom count (11 vs. 18 for the N-p-tolyl derivative), which translates to higher ligand efficiency potential when normalized per heavy atom in any given assay [1].

Fragment-Based Drug Discovery Lead-Like Properties Library Design

Free Imide NH for Synthetic Diversification vs. N-Substituted Analogs

The target compound retains a free, unprotected imide N–H (pyrrolidine-2,5-dione NH), whereas analogs such as 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione and 3-(benzylamino)-1-phenylpyrrolidine-2,5-dione have this position alkylated or arylated [1]. The free N–H permits subsequent N-functionalization (alkylation, acylation, Mannich reaction) to generate focused libraries without requiring deprotection steps. In the anticonvulsant SAR study by Jarzyński et al., N-phenyl-substituted 3-aminopyrrolidine-2,5-diones (e.g., 3-(butylamino)-1-phenylpyrrolidine-2,5-dione) exhibited activity restricted to the 6 Hz psychomotor seizure model, whereas N-unsubstituted analogs such as 3-(benzylamino)pyrrolidine-2,5-dione were active in both 6 Hz and MES tests [1], illustrating that the N-substitution state directly modulates pharmacological profile.

Medicinal Chemistry Parallel Synthesis Scaffold Derivatization

Lipophilicity Modulation: Cyclopropylamino vs. Arylamino Substitution

The cyclopropylamino substituent on the target compound confers a consensus Log P of –0.16 (XLogP3 = –0.8), placing it in a moderately hydrophilic range with predicted aqueous solubility of 104 mg/mL (ESOL Log S = –0.17) . In contrast, 3-(phenylamino)pyrrolidine-2,5-dione, which replaces the cyclopropyl group with a phenyl ring, would be expected to exhibit a significantly higher Log P (estimated >+1.0 based on the aromatic ring contribution), reducing aqueous solubility and altering membrane permeability characteristics [1]. The cyclopropyl ring provides a balance of lipophilicity and steric constraint not achievable with either simple alkyl (e.g., n-butylamino) or aromatic (e.g., phenylamino, 4-chlorophenylamino) 3-substituents studied in the Jarzyński et al. anticonvulsant series [1].

Physicochemical Profiling ADME Prediction Solubility

NMR Reference Data: Enantiopure (3S) vs. Racemic Forms

The (3S) enantiomer of 3-(cyclopropylamino)pyrrolidine-2,5-dione has been fully characterized by 1D ¹H NMR at 600 MHz in DMSO-d₆ (2 mM, 298 K, pH 7.5, referenced to DSS) and deposited in the BMRB metabolomics database (entry bmse012166) [1]. This publicly available spectral reference provides a benchmark for identity verification and enantiomeric purity assessment of the racemic commercial product (CAS 1218107-98-2). In contrast, the racemate-specific NMR data are not deposited in a public spectral database, meaning that the BMRB entry for the (3S) enantiomer serves as the closest available spectroscopic reference. The racemic nature of the commercial compound vs. the enantiopure BMRB reference also allows researchers to use the BMRB data as a standard for chiral HPLC or SFC method development to separate and quantify enantiomers [1].

Analytical Chemistry Quality Control Stereochemical Analysis

GHS Safety Profile Availability vs. Data-Poor Analogs

3-(Cyclopropylamino)pyrrolidine-2,5-dione carries a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word 'Warning' [1]. This GHS07-classified hazard profile is explicitly documented and accompanied by precautionary codes (P260, P264, P270, P271, P280, P301+P310, P305+P351+P338, among others), enabling laboratory safety officers to conduct risk assessments and implement appropriate engineering controls and PPE requirements without ambiguity . In contrast, several closely related N-substituted analogs (e.g., 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione) lack publicly available GHS classifications from authoritative databases, introducing uncertainty into procurement and handling decisions . This transparency gap is critical for industrial and academic laboratories operating under ISO or OSHA-compliant safety management systems where hazard documentation is mandatory prior to compound acquisition.

Laboratory Safety Risk Assessment Chemical Procurement

Optimal Applications of 3-(Cyclopropylamino)pyrrolidine-2,5-dione


Fragment-Based Drug Discovery Library Construction

With a molecular weight of 154.17 g/mol—well within the fragment rule-of-three threshold—and a consensus Log P of –0.16 conferring aqueous solubility of 104 mg/mL, this compound is ideally suited for inclusion in fragment screening libraries targeting CNS or soluble protein targets [1]. Its fragment-like properties (HAC = 11, TPSA = 58.2 Ų) contrast sharply with N-aryl analogs (MW >244 g/mol) that exceed fragment library criteria and are more appropriate for lead optimization stages [1]. The free imide NH additionally permits late-stage N-functionalization to generate lead-like molecules from fragment hits [2].

Scaffold Diversification via N-Functionalization

The unsubstituted imide nitrogen of 3-(cyclopropylamino)pyrrolidine-2,5-dione serves as a key synthetic handle for generating focused libraries through N-alkylation, N-acylation, or Mannich reactions—transformations that are inaccessible with pre-substituted N-aryl or N-alkyl analogs without additional deprotection/activation steps [2]. This synthetic advantage directly supports structure-activity relationship (SAR) exploration around the succinimide core, as demonstrated by the Jarzyński et al. study where N-phenyl analogs exhibited restricted anticonvulsant activity profiles compared to N-unsubstituted counterparts [2].

Analytical Reference Standard and Chiral Method Development

The availability of a high-resolution 600 MHz ¹H NMR spectrum for the (3S) enantiomer in the BMRB database (entry bmse012166) enables researchers to benchmark the racemic commercial product for identity and purity verification [3]. This public spectral reference can serve as a comparator for developing chiral HPLC or SFC methods to separate the enantiomers of the racemate, an analytical capability that is not similarly supported by public reference data for the simpler 3-amino or 3-benzylamino succinimide analogs [3].

Streamlined Safety Compliance for Lab Synthesis

The compound's fully documented GHS hazard profile (H302, H315, H319, H335; GHS07 Warning) with comprehensive P-code guidance satisfies institutional safety review requirements prior to procurement and use [4]. This transparency accelerates the approval-to-experiment timeline and reduces the administrative burden associated with acquiring data-poor in-class analogs, many of which lack publicly available SDS documentation . This advantage is particularly relevant for contract research organizations and academic core facilities operating under strict chemical hygiene plans.

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